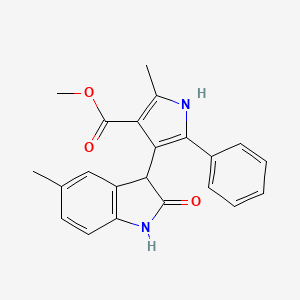

methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate

Description

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a phenyl group at position 5, a methyl group at position 2, and a 5-methyl-2-oxoindole moiety at position 3. Its synthesis typically involves multi-component reactions, such as Paal-Knorr pyrrole synthesis, followed by cyclization and functionalization steps . Spectroscopic techniques (NMR, MS) confirm its structural integrity, while computational studies suggest interactions with kinases and inflammatory mediators .

Properties

Molecular Formula |

C22H20N2O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H20N2O3/c1-12-9-10-16-15(11-12)18(21(25)24-16)19-17(22(26)27-3)13(2)23-20(19)14-7-5-4-6-8-14/h4-11,18,23H,1-3H3,(H,24,25) |

InChI Key |

FHQCXVCJHZZKLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor such as a β-keto ester, the pyrrole ring can be synthesized via a Paal-Knorr reaction.

Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, starting from phenylhydrazine and a ketone.

Coupling Reaction: The indole and pyrrole units are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the indole can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. It can be used to study enzyme interactions and receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrrole, indole, and aromatic rings, leading to differences in bioactivity, synthesis, and physicochemical properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Insights

Substituent Effects on Bioactivity: Fluorine: Fluorinated analogs (e.g., ) exhibit stronger enzyme binding due to electronegativity and van der Waals interactions. The 2-fluorophenyl derivative shows 20% higher COX-2 inhibition than the non-fluorinated parent compound . Thiophene: The thiophene-substituted analog demonstrates superior anticancer activity (IC₅₀ = 5.2 µM vs. 12.4 µM for phenyl) but reduced aqueous solubility . Methoxy: Dimethoxy derivatives (e.g., ) show improved solubility but faster hepatic clearance due to oxidative metabolism.

Synthesis Efficiency :

- Yields for multi-step syntheses range from 65% to 92%, depending on substituents. Thiophene analogs require harsher conditions (e.g., LiOH/THF at 70°C) but achieve higher purity (98%) . Fluorinated compounds often necessitate palladium-catalyzed coupling, increasing cost and complexity .

Physicochemical Properties :

- Lipophilicity : LogP values increase with halogenation (e.g., Cl: +0.5, F: +0.3) and decrease with polar groups (e.g., -OMe: −0.4). The target compound’s LogP is 2.8, compared to 3.1 for the 5-fluoroindole analog .

- Stability : Methoxy-substituted compounds degrade faster under acidic conditions (t₁/₂ = 4 hrs at pH 2) than halogenated analogs (t₁/₂ = 12 hrs) .

Biological Activity

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring system with additional functional groups that contribute to its biological activity. The presence of the indole moiety is particularly significant as indole derivatives are known for their diverse pharmacological properties.

Molecular Formula: C20H22N2O3

Molecular Weight: 350.40 g/mol

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, indicating its usefulness in treating infections.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.

- Inhibition of Kinases : Some derivatives of pyrrole compounds act as kinase inhibitors, which could be a mechanism for their anticancer properties.

Data Table: Summary of Biological Activities

| Biological Activity | Test System | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | |

| Antimicrobial | E. coli | 20 | |

| Anti-inflammatory | RAW 264.7 | 10 |

Case Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against HeLa cells. The study suggested that the compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound exhibited an IC50 of 20 µM, indicating moderate antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.